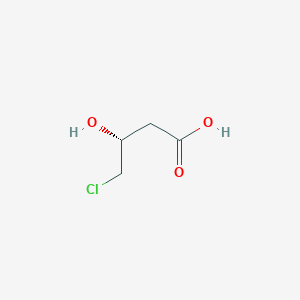
Butanoic acid, 4-chloro-3-hydroxy-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-chloro-3-hydroxy-, (3R)- is a chiral compound with the molecular formula C4H7ClO3. It is a derivative of butanoic acid, featuring a chlorine atom at the fourth position and a hydroxyl group at the third position. The (3R) configuration indicates the specific spatial arrangement of the hydroxyl group, which is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- can be achieved through several methods:
Chlorination of 3-Hydroxybutanoic Acid: This method involves the chlorination of 3-hydroxybutanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chlorine atom at the fourth position.
Hydroxy Group Introduction: Another approach is to start with 4-chlorobutanoic acid and introduce the hydroxyl group at the third position through a hydroxylation reaction using appropriate oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- typically involves large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxobutanoic acid
Reduction: Reformation of 4-chloro-3-hydroxybutanoic acid
Substitution: Formation of 4-hydroxy-3-hydroxybutanoic acid or 4-amino-3-hydroxybutanoic acid
Scientific Research Applications
Butanoic acid, 4-chloro-3-hydroxy-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-hydroxy-: Lacks the chlorine atom at the fourth position, resulting in different chemical and biological properties.
Butanoic acid, 4-chloro-: Lacks the hydroxyl group at the third position, affecting its reactivity and applications.
Uniqueness
Butanoic acid, 4-chloro-3-hydroxy-, (3R)- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Its chiral nature further adds to its specificity in interactions with biological molecules.
Properties
Molecular Formula |
C4H7ClO3 |
|---|---|
Molecular Weight |
138.55 g/mol |
IUPAC Name |
(3R)-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
AKDAXGMVRMXFOO-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CCl)O)C(=O)O |
Canonical SMILES |
C(C(CCl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















